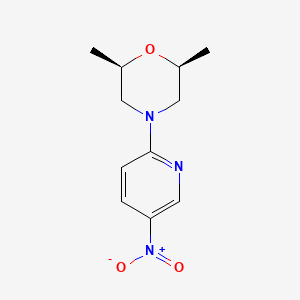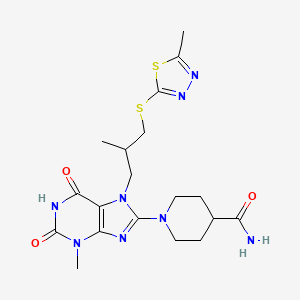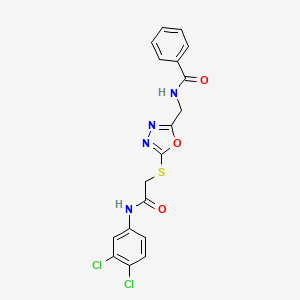
(2R,6S)-2,6-dimethyl-4-(5-nitropyridin-2-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2R,6S)-2,6-dimethyl-4-(5-nitropyridin-2-yl)morpholine” is a complex organic compound. It contains a morpholine ring, which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom. The morpholine ring is substituted with two methyl groups and one 5-nitropyridin-2-yl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the morpholine ring, possibly through a ring-closing reaction, followed by the addition of the methyl and 5-nitropyridin-2-yl groups. The nitropyridinyl group could be added using a nitration reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the morpholine ring, which imparts polarity and can participate in hydrogen bonding. The nitropyridinyl group is also polar and can engage in additional hydrogen bonding .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The nitro group could be reduced to an amino group, or the morpholine ring could be opened under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the polar morpholine ring and nitropyridinyl group would likely make it soluble in polar solvents .Applications De Recherche Scientifique
1. Heterocyclic Scaffolds Synthesis
A designed scaffold related to (2R,6S)-2,6-dimethyl-4-(5-nitropyridin-2-yl)morpholine, namely dimethyl [(2R,3R,5S)-5-phenylmorpholine-2,3-diyl]diacetate, was synthesized for use in creating valuable heterocyclic building blocks. These blocks include various derivatives such as methyl [(2R,3S)-3-hydroxy-5-oxopyrrolidin-2-yl]acetate and methyl [(2R,3S)-3-amino-5-oxotetrahydrofuran-2-yl]acetate. This highlights the morpholine derivative's versatility as a "chemical multitalent" in the synthesis of heterocyclic compounds (Pandey, Gadre & Gaikwad, 2012).
2. Structural Analysis and Reaction Schemes
The reaction of 2,5-dimethyl-3,4-dinitrothiophen with secondary amines, including morpholine, was studied. This resulted in the formation of 2,5-dimethyl-trans-2,3-dimorpholino-4-nitro-2,3-dihydrothiophen. X-ray analysis confirmed the structural properties of these compounds, providing insight into the behavior of morpholine in chemical reactions (Mugnoli et al., 1980).
3. Polymerization and Metal Catalyst Reactions
Research on morpholine-2,5-dione derivatives, including (3S,6S)-3,6-dimethyl-morpholine-2,5-dione, revealed their interactions with metal catalysts. These compounds did not undergo typical ring-opening polymerization reactions with common metal catalyst precursors. Instead, they formed kinetically-inert products when reacted with R2SnX2 compounds (Chisholm et al., 2006).
4. Luminescence Properties in Complexes
A study on novel erbium(III) complexes with 2,6-dimethyl-3,5-heptanedione and different N,N-donor ligands, including a morpholine derivative, demonstrated unique luminescence properties. These complexes, when excited, showed characteristic near-infrared luminescence due to efficient energy transfer from the ligands to the central Er3+ ion. This has implications for applications in waveguides and optical amplifiers (Martín‐Ramos et al., 2013).
5. Optical Applications
A study on 4-nitroimidazole-3-hydroxyflavone conjugate, which contains morpholine groups, developed a novel off-on fluorescent probe for selective detection of hypoxia or nitroreductase (NTR). This research demonstrates the potential of morpholine derivatives in the biomedical research field, especially for imaging disease-relevant hypoxia (Feng et al., 2016).
6. Nucleophilic Substitution Reactions
The kinetics of reactions involving morpholine and 2-chloro-nitropyridines in various solvents were explored. This study provides valuable insights into the behavior of morpholine in nucleophilic substitution reactions, which is fundamental for understanding its reactivity in various chemical contexts (Hamed, 1997).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(2R,6S)-2,6-dimethyl-4-(5-nitropyridin-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-8-6-13(7-9(2)17-8)11-4-3-10(5-12-11)14(15)16/h3-5,8-9H,6-7H2,1-2H3/t8-,9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWWQMFPALMWEF-DTORHVGOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=NC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,6S)-2,6-dimethyl-4-(5-nitropyridin-2-yl)morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxyphenyl)-2-[7-{[(4-ethylphenyl)amino]methyl}-6-oxo[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl]acetamide](/img/structure/B3012351.png)

![N-(benzo[b]thiophen-5-yl)-2,5-dimethoxybenzamide](/img/structure/B3012353.png)




![8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3012362.png)

![4-benzyl-2-(2,5-dimethylbenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3012365.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-nitrobenzamide](/img/structure/B3012366.png)


![Methyl 3-methyl-3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate](/img/structure/B3012373.png)